molecular formula C30H44N8O5 B1664740 N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide CAS No. 117978-26-4

N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide

Cat. No.: B1664740
CAS No.: 117978-26-4
M. Wt: 596.7 g/mol
InChI Key: KYZQHPHXYFTWRL-JSLVBRCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 62198 is a potent and selective renin inhibitor. A-62198 induced a dose-dependent fall in mean arterial blood pressure (MAP) when administered as an i.v. bolus to anesthetized, salt-depleted monkeys. It has potential as a hypotensive agent.

Properties

CAS No.

117978-26-4

Molecular Formula

C30H44N8O5

Molecular Weight

596.7 g/mol

IUPAC Name

N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C30H44N8O5/c1-19(2)28(41)36-24(14-21-11-7-4-8-12-21)29(42)37-25(15-22-16-32-18-33-22)30(43)35-23(13-20-9-5-3-6-10-20)27(40)26(39)17-34-38-31/h4,7-8,11-12,16,18-20,23-27,39-40H,3,5-6,9-10,13-15,17H2,1-2H3,(H,32,33)(H,35,43)(H,36,41)(H,37,42)

InChI Key

KYZQHPHXYFTWRL-JSLVBRCRSA-N

Isomeric SMILES

CC(C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](CN=[N+]=[N-])O)O

SMILES

CC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(CN=[N+]=[N-])O)O

Canonical SMILES

CC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(CN=[N+]=[N-])O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 62198
A-62198
dimethylacetyl-Phe-His-NHCH(cyclohexylmethyl)CH(OH)CH(OH)CH2N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide
Reactant of Route 4
N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide

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